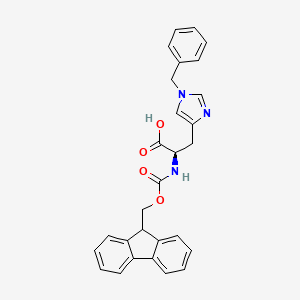
Fmoc-d-his(bzl)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-d-histidine(benzyl)-OH: is a derivative of histidine, an essential amino acid. The compound is modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The benzyl (Bzl) group is used to protect the imidazole side chain of histidine. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-histidine(benzyl)-OH typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected using a benzyl group. This is achieved by reacting histidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Fmoc Protection: The amino group of the protected histidine is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to form Fmoc-d-histidine(benzyl)-OH.
Industrial Production Methods: In an industrial setting, the synthesis of Fmoc-d-histidine(benzyl)-OH can be scaled up using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a solution of piperidine in dimethylformamide (DMF). The benzyl group can be removed by hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Fmoc-d-histidine(benzyl)-OH can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation with Pd/C for benzyl removal.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Major Products:
Deprotection: Removal of the Fmoc group yields d-histidine(benzyl)-OH. Further removal of the benzyl group yields d-histidine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-d-histidine(benzyl)-OH is widely used in the synthesis of peptides and proteins, particularly in the field of medicinal chemistry.
Biology:
Protein Engineering: It is used in the synthesis of modified proteins for studying protein structure and function.
Medicine:
Drug Development: Peptides synthesized using Fmoc-d-histidine(benzyl)-OH can be used as therapeutic agents or as tools for drug discovery.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
The primary function of Fmoc-d-histidine(benzyl)-OH is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyl group protects the imidazole side chain of histidine, ensuring that it remains intact during the synthesis. Once the peptide synthesis is complete, these protecting groups can be removed under mild conditions, yielding the desired peptide.
Comparison with Similar Compounds
Fmoc-l-histidine(benzyl)-OH: Similar to Fmoc-d-histidine(benzyl)-OH but with the l-isomer of histidine.
Fmoc-d-histidine(Trt)-OH: Uses a trityl (Trt) group instead of a benzyl group for side chain protection.
Fmoc-d-histidine(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Uniqueness:
Fmoc-d-histidine(benzyl)-OH: is unique due to its specific combination of protecting groups, which provide stability and ease of removal. The d-isomer of histidine is also less common than the l-isomer, making this compound particularly useful in certain specialized applications.
Properties
IUPAC Name |
(2R)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBCBZPTQNYCPF-AREMUKBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![oxalic acid tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B8020371.png)
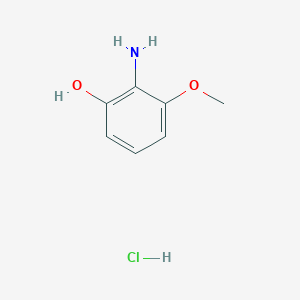
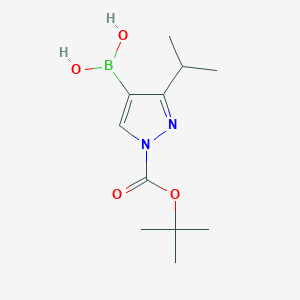
![tert-Butyl N-[2,3-dichloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8020391.png)

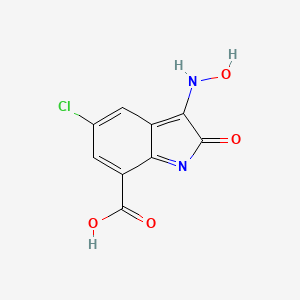
![4-oxo-6-propyl-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B8020405.png)
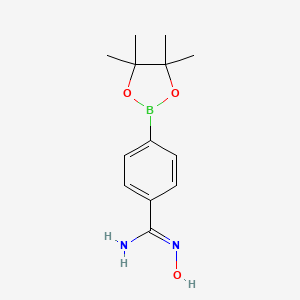
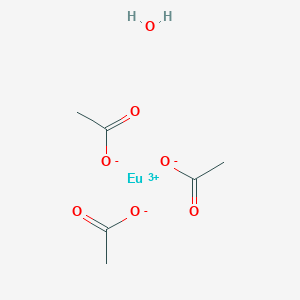

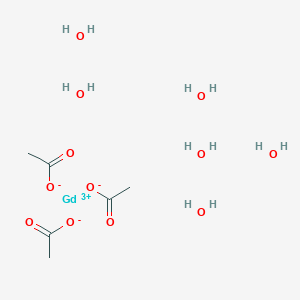
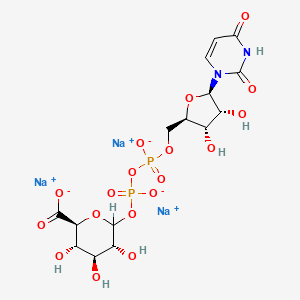
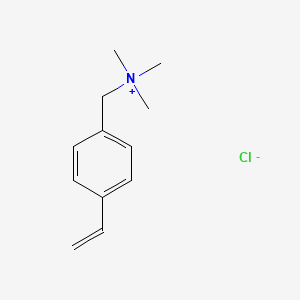
![2-{N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamido}ethyl acetate](/img/structure/B8020461.png)
